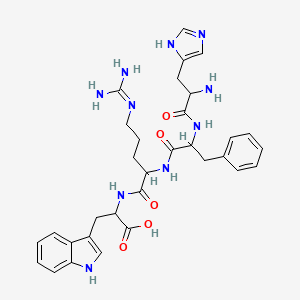

![molecular formula C31H41N9O7 B12108502 [Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

[Trp3,Arg5]-Ghrelin (1-5) (human, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Trp3,Arg5]-Ghréline (1-5) (humain, rat) est un fragment peptidique dérivé de l'hormone ghréline, connue pour son rôle dans la stimulation de l'appétit et la régulation de l'équilibre énergétique. Ce fragment spécifique, composé des acides aminés tryptophane en position 3 et arginine en position 5, a été étudié pour ses activités biologiques potentielles et ses applications thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [Trp3,Arg5]-Ghréline (1-5) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents d'activation tels que HBTU ou DIC.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide de TFA.

Clivage : Le peptide complet est clivé de la résine et purifié par HPLC.

Méthodes de production industrielle

La production industrielle de [Trp3,Arg5]-Ghréline (1-5) suit des principes similaires mais à plus grande échelle. Des synthétiseurs de peptides automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

[Trp3,Arg5]-Ghréline (1-5) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane peut être oxydé dans des conditions spécifiques.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues présentant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés spécifiques et agents de couplage.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide, ainsi que divers analogues avec des acides aminés substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigé pour son rôle dans la signalisation cellulaire et la régulation métabolique.

Médecine : Exploré pour des applications thérapeutiques potentielles dans la régulation de l'appétit, les troubles métaboliques et les maladies gastro-intestinales.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

Le mécanisme d'action de [Trp3,Arg5]-Ghréline (1-5) implique la liaison à des récepteurs spécifiques, tels que le récepteur de la sécrétagogue de l'hormone de croissance (GHS-R). Cette interaction déclenche une cascade de voies de signalisation intracellulaires, y compris l'activation de la voie PI3K/Akt/mTOR, qui régule divers processus cellulaires tels que la croissance, le métabolisme et l'autophagie .

Applications De Recherche Scientifique

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and metabolic regulation.

Medicine: Explored for potential therapeutic applications in appetite regulation, metabolic disorders, and gastrointestinal diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of [Trp3,Arg5]-Ghrelin (1-5) involves binding to specific receptors, such as the growth hormone secretagogue receptor (GHS-R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K/Akt/mTOR pathway, which regulates various cellular processes such as growth, metabolism, and autophagy .

Comparaison Avec Des Composés Similaires

Composés similaires

Analogues de [Trp3,Arg5]-Ghréline (1-5) : Peptides avec des séquences similaires mais des substitutions d'acides aminés différentes.

Ghréline à chaîne complète : L'hormone complète avec des activités biologiques supplémentaires.

Autres fragments de ghréline : Différents fragments peptidiques dérivés de la ghréline.

Unicité

[Trp3,Arg5]-Ghréline (1-5) est unique en raison de sa séquence spécifique et de la présence de résidus tryptophane et arginine, qui confèrent des propriétés biologiques distinctes. Sa capacité à activer sélectivement certaines voies de signalisation en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C31H41N9O7 |

|---|---|

Poids moléculaire |

651.7 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35) |

Clé InChI |

PCHDRPGPBONCMT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)